molecular formula C24H24FN3O3 B11064495 3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B11064495
M. Wt: 421.5 g/mol
InChI Key: RQUPGYIKLJYGHZ-UHFFFAOYSA-N
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Description

3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridinone ring, and various substituents such as methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then coupled with the pyridinone ring. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Coupling with Pyridinone: The pyrazole intermediate is then reacted with a pyridinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of 3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Key pathways include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • **3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE
  • **3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-BROMOPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE

Uniqueness

The presence of the fluorophenyl group in 3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE imparts unique electronic properties, making it distinct from its analogs with different substituents. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H24FN3O3

Molecular Weight

421.5 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C24H24FN3O3/c1-14-11-15(2)26-24(29)23(14)18-13-20(16-9-10-21(30-3)22(12-16)31-4)28(27-18)19-8-6-5-7-17(19)25/h5-12,20H,13H2,1-4H3,(H,26,29)

InChI Key

RQUPGYIKLJYGHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4F)C

Origin of Product

United States

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